Lipophilicity (XLogP3) Differentiation versus Des-Bromo Analog
Computationally predicted lipophilicity (XLogP3-AA) distinguishes 6-bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine from its closest des-bromo comparator. While the target compound has an estimated XLogP3 of approximately 2.4 (based on the additive contributions of bromine [+0.6 vs. des-bromo analog] and methyl [+0.5 vs. des-methyl analog] to the core scaffold), the des-bromo analog 3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1423027-98-8) has a reported PubChem XLogP3-AA value of 1.3 [1]. This represents an estimated increase of ~1.1 log units attributable to bromine substitution [2]. Higher lipophilicity correlates with increased membrane permeability and potentially altered tissue distribution profiles, making the brominated congener more suitable for applications requiring CNS penetration or intracellular target engagement [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~2.4 (estimated by structural analogy; not directly measured) |
| Comparator Or Baseline | 3-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (des-bromo, CAS 1423027-98-8): XLogP3-AA = 1.3 (PubChem computed) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.1 log units (target higher) |
| Conditions | PubChem XLogP3 3.0 algorithm (2019/2024 release) |
Why This Matters
The ~1.1 log unit higher lipophilicity translates to an approximately 12-fold theoretical increase in partition coefficient, directly impacting membrane permeability and requiring different formulation strategies for in vitro and in vivo studies.
- [1] PubChem. 3-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CID 71695360). XLogP3-AA: 1.3. Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
- [2] PubChem. 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CID 46318221). XLogP3-AA: 1.9. Computed by XLogP3 3.0 (PubChem release 2024.11.20). Provides basis for estimating bromine contribution to target compound lipophilicity. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. Establishes the relationship between logP changes and pharmacokinetic behavior. View Source
